molecular formula C24H32O13 B1219125 Deoxyloganic acid tetraacetate

Deoxyloganic acid tetraacetate

Cat. No.: B1219125
M. Wt: 528.5 g/mol
InChI Key: HFOBQUGXWUWGIR-PBVDINMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxyloganic acid tetraacetate is a terpene glycoside.

Scientific Research Applications

Applications in Organic Synthesis

Oxidative Reactions
Deoxyloganic acid tetraacetate serves as a versatile reagent in organic synthesis. It is particularly useful in oxidative reactions, including the formation of carbonyl compounds and the cleavage of glycols. For instance, lead tetraacetate has been extensively studied for its ability to oxidatively decarboxylate carboxylic acids and cleave 1,2-diols .

Table 1: Summary of Organic Reactions Involving this compound

Reaction TypeDescriptionReferences
Oxidative DecarboxylationConverts carboxylic acids to olefins
Glycol CleavageCleaves diols to yield carbonyl compounds
MethylationMethylates phenolic compounds
HydrolysisHydrolyzes esters to yield acids

Biochemical Applications

Glucosylation
Recent studies indicate that this compound plays a role in glucosylation processes, which are critical in the biosynthesis of various natural products. For example, it is involved in the conversion of 7-deoxyloganetic acid into loganin through glucosyltransferase activity . This reaction highlights its importance in the metabolic pathways of plants, particularly in the production of iridoid glycosides.

Therapeutic Potential
The compound's derivatives have shown promise in pharmacological applications. Research has indicated that certain derivatives possess anti-inflammatory and antioxidant properties, making them potential candidates for therapeutic agents against various diseases .

Case Studies

Case Study 1: Antioxidant Activity
A study examined the antioxidant activity of deoxyloganic acid derivatives, revealing significant free radical scavenging abilities. The results indicated that these compounds could potentially be developed into nutraceuticals aimed at reducing oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of this compound in cell cultures. The findings demonstrated a marked reduction in pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent .

Properties

Molecular Formula

C24H32O13

Molecular Weight

528.5 g/mol

IUPAC Name

(1S,4aS,7S,7aR)-7-methyl-1-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid

InChI

InChI=1S/C24H32O13/c1-10-6-7-15-16(22(29)30)8-32-23(18(10)15)37-24-21(35-14(5)28)20(34-13(4)27)19(33-12(3)26)17(36-24)9-31-11(2)25/h8,10,15,17-21,23-24H,6-7,9H2,1-5H3,(H,29,30)/t10-,15+,17+,18+,19+,20-,21+,23-,24-/m0/s1

InChI Key

HFOBQUGXWUWGIR-PBVDINMUSA-N

SMILES

CC1CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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